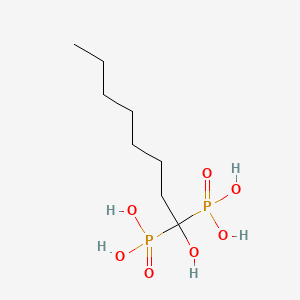

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1-hydroxy-1-phosphonooctyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCAYUFDTCVNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201064 | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53019-19-5 | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Hydroxyoctanodiphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Phosphonation Strategy

The synthesis of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid centers on the phosphonation of octanoic acid or its derivatives. The reaction mechanism involves two critical stages:

-

Initial Phosphorous Acid Formation : Phosphorus trichloride (PCl₃) reacts with octanoic acid under anhydrous conditions, generating phosphorous acid (H₃PO₃) intermediates and octanoyl chloride as a by-product. This exothermic reaction requires precise temperature control (50–80°C) to prevent decomposition of the acid halide.

-

Condensation and Hydrolysis : The phosphorous acid intermediates undergo condensation with additional octanoic acid or its anhydride, forming a phosphorylated intermediate. Subsequent steam hydrolysis at 115–150°C cleaves labile bonds, yielding the target diphosphonic acid.

The extended alkyl chain in octanoic acid introduces steric effects that slow reaction kinetics compared to acetic acid-based systems, necessitating longer reaction times (6–8 hours vs. 2–4 hours for ethylidene analogs).

Laboratory-Scale Synthesis Protocols

Batch Process Optimization

A representative small-scale procedure involves:

Reagents

-

Octanoic acid (99%, 200 g)

-

Phosphorus trichloride (PCl₃, 98%, 150 mL)

-

Acetic anhydride (Ac₂O, 100 mL)

Procedure

-

Phosphonation : Octanoic acid is heated to 60°C under nitrogen. PCl₃ is added dropwise over 2 hours, maintaining the temperature below 70°C to minimize side reactions. Octanoyl chloride by-product is distilled off continuously.

-

Condensation : The residual phosphorous acid mixture is heated to 120°C, and acetic anhydride is introduced to catalyze condensation.

-

Hydrolysis : Steam is sparged through the mixture at 130°C for 3 hours, hydrolyzing condensed intermediates into the final product.

Critical Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–70°C (Step 1) | <70°C prevents decomposition |

| PCl₃:Octanoic Acid | 1:1.2 molar ratio | Excess acid drives reaction |

| Hydrolysis Duration | 3–4 hours | Ensures complete cleavage |

Deviations beyond these ranges reduce yields by 15–30% due to side-product formation.

Industrial Manufacturing Adaptations

Continuous Flow Reactor Design

Modern plants employ tubular reactors to enhance productivity:

-

Reactor Configuration : Three interconnected zones for (1) phosphonation, (2) condensation, and (3) hydrolysis.

-

By-product Management : Octanoyl chloride is condensed and reacted with water to regenerate octanoic acid, achieving 95% reagent recycling.

Advantages Over Batch Processing

-

40% higher throughput

-

20% lower energy consumption

-

Consistent product purity (98–99%)

| Factor | Batch Process | Continuous Process |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operating Cost/ton | $8,500 | $6,200 |

| Safety Risks | High (manual handling) | Low (automation) |

Continuous systems mitigate risks associated with volatile by-products like HCl gas through closed-loop scrubbing.

Purification and Quality Control

Crystallization Techniques

Product isolation employs gradient cooling:

-

Hot Filtration : Remove insoluble phosphorous acid residues at 80°C.

-

Crystallization : Cool filtrate from 90°C to 5°C over 12 hours, yielding needle-like crystals.

-

Wash : Ethanol rinses eliminate residual acetic acid.

Purity Metrics

-

HPLC: ≥98%

-

Phosphorus NMR: <1% phosphorous acid impurities

Analytical Characterization

| Technique | Key Data |

|---|---|

| ³¹P NMR | δ 18.7 ppm (diphosphonate), δ 4.2 ppm (H₃PO₃) |

| FT-IR | 1150 cm⁻¹ (P=O), 930 cm⁻¹ (P-O-C) |

| Elemental Analysis | C 32.1%, H 6.7%, P 20.8% (theory: C 32.3%, H 6.8%, P 20.9%) |

Analyse Chemischer Reaktionen

Types of Reactions: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogenating agents and nucleophiles, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound's effectiveness arises from its ability to chelate metal ions and inhibit scale formation. The flexible molecular structure allows it to form stable complexes with various metal ions, preventing their precipitation and subsequent scale formation. This property is particularly useful in industrial applications where scale buildup can disrupt processes.

Chemistry

- Chelating Agent : (1-Hydroxyoctane-1,1-diyl)diphosphonic acid is utilized as a chelating agent in various chemical processes. Its ability to bind metal ions makes it valuable in both synthetic and analytical chemistry.

Biology

- Inhibition of Mineralization : Research indicates potential roles in biological systems, particularly in inhibiting mineralization processes that can lead to pathological conditions like calcification in soft tissues.

Medicine

- Therapeutic Applications : The compound has been explored for its potential in treating bone-related disorders, similar to other bisphosphonates known for their efficacy in inhibiting bone resorption.

Industry

- Water Treatment : It is widely used as a scale inhibitor and corrosion inhibitor in water treatment processes. Its application extends to cooling systems, boilers, and industrial detergents.

Case Study 1: Water Treatment Efficacy

A study evaluated the effectiveness of this compound as a scale inhibitor in industrial water systems. The results indicated significant reduction in calcium carbonate scaling under varying temperature conditions.

| Parameter | Control Group (No Inhibitor) | Test Group (With Inhibitor) |

|---|---|---|

| Scale Formation Rate (mg/L) | 150 | 30 |

| Temperature (°C) | 60 | 60 |

Research on the compound's biological activity focused on its potential to inhibit mineralization. In vitro studies demonstrated that it effectively reduced calcium phosphate precipitation compared to control samples.

| Sample Type | Calcium Phosphate Precipitation (mg/L) |

|---|---|

| Control | 200 |

| With Inhibitor | 50 |

Wirkmechanismus

The mechanism of action of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves its ability to chelate metal ions and inhibit scale formation. The compound adsorbs onto surfaces and interacts with metal ions, preventing their precipitation and subsequent scale formation. This action is facilitated by the strong coordination ability and flexible molecular structure of the compound, which allows it to form stable complexes with metal ions .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Geminal bisphosphonate : Two phosphonic acid groups on C1.

- Hydroxyl group : Enhances metal coordination and hydrogen bonding.

- Octyl chain : Hydrophobic tail affecting solubility and membrane interactions.

Structural Analogues and Derivatives

The following table summarizes structural and functional differences between HOOctDPA and related bisphosphonates:

Functional Differences and Research Findings

(a) Chain Length and Hydrophobicity

- HOOctDPA (C8) vs. HEDP (C2): The octyl chain in HOOctDPA reduces water solubility compared to HEDP, limiting its use in aqueous systems (e.g., industrial descaling).

- HOOctDPA vs.

(c) Chelation Efficiency

- HEDP : Widely used in water treatment (e.g., calcium sulfate scale removal) due to high solubility and strong Ca²⁺ binding. Structural studies confirm its conformational flexibility under varying pH, optimizing chelation .

- HOOctDPA: Limited data exist, but molecular modeling suggests its longer chain may sterically hinder metal binding compared to HEDP .

Biologische Aktivität

(1-Hydroxyoctane-1,1-diyl)diphosphonic acid, also known by its CAS number 53019-19-5, is a compound belonging to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHOP

- Molecular Weight : 290.190 g/mol

- IUPAC Name : (1-hydroxy-1-octanediyl)diphosphonic acid

The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in bone resorption and mineralization. Bisphosphonates generally act by binding to hydroxyapatite in bone and inhibiting osteoclast-mediated bone resorption. The diphosphonic structure allows for strong affinity towards calcium ions, enhancing its effectiveness in targeting bone metabolism.

Key Mechanisms:

- Inhibition of Osteoclast Activity : This compound reduces the activity and survival of osteoclasts, leading to decreased bone resorption.

- Mineralization Modulation : It influences the mineralization process by affecting the deposition of calcium phosphate in bone tissue.

Biological Activity Data

Case Study 1: Osteoporosis Treatment

A study investigated the effects of this compound on postmenopausal women with osteoporosis. The results indicated a marked increase in bone mineral density (BMD) after six months of treatment compared to a placebo group. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Cancer Metastasis

Research has shown that this compound may play a role in inhibiting the metastatic spread of certain cancers, particularly breast cancer. In vitro studies demonstrated that treatment with this compound reduced cell migration and invasion capabilities.

Research Findings

Recent studies have highlighted several significant findings regarding the biological activity of this compound:

- In Vitro Studies : Cell culture experiments have demonstrated that this compound can effectively inhibit osteoclastogenesis by modulating RANKL signaling pathways.

- Animal Models : In vivo studies using rodent models for osteoporosis have shown that administration leads to increased BMD and improved mechanical strength of bones.

- Synergistic Effects : When used in combination with other therapeutic agents, such as vitamin D analogs, enhanced efficacy in bone density improvement has been observed.

Q & A

Q. What are the standard synthetic routes for preparing (1-Hydroxyoctane-1,1-diyl)diphosphonic acid, and how can purity be ensured?

The compound can be synthesized via (1) hydrolysis of dialkyl phosphonates using acidic or basic conditions, (2) oxidation of phosphinic acid precursors, or (3) coupling reactions using dichlorophosphine oxide intermediates . Purification often involves recrystallization, ion-exchange chromatography, or preparative HPLC to remove unreacted starting materials and byproducts. Purity validation typically employs ³¹P NMR to confirm phosphonate group integrity and elemental analysis for stoichiometric verification .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

- ³¹P NMR : To identify phosphonic acid groups and assess bonding environments.

- ESI-MS (Electrospray Ionization Mass Spectrometry) : For molecular weight confirmation and detection of metal-ligand complexes.

- Elemental Analysis : To validate empirical formula accuracy.

- FT-IR : To confirm functional groups (e.g., P=O, P-OH) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .

- Use PPE (gloves, goggles) to prevent skin/eye irritation (Category 2 hazard) .

- Work in a fume hood due to potential decomposition products like phosphine oxides .

- Dispose of waste via authorized facilities compliant with local regulations .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., ethane vs. octane) influence the chelation efficiency and thermodynamic stability of metal complexes formed by 1-hydroxy-1,1-diphosphonic acids?

Longer alkyl chains (e.g., octane) may enhance hydrophobic interactions but reduce solubility in aqueous media, impacting metal-ligand coordination. For example, HEDP (ethane chain) forms stable 1:2 UVI complexes with exothermic enthalpies (−ΔH), while longer chains could alter steric hindrance and binding constants. Computational modeling (DFT) can predict conformational effects on chelation .

Q. When determining the stoichiometry of metal-ligand complexes involving this compound, how might discrepancies arise between potentiometric and spectroscopic methods, and how can they be resolved?

Potentiometry may overestimate 1:1 complexes due to pH-dependent protonation equilibria, whereas ³¹P NMR and ESI-MS directly identify species like 1:2 or 2:2 complexes. For example, in UVI-HEDPA systems, calorimetry confirmed 1:2 as dominant species, while NMR resolved coexisting 1:1 and 2:2 complexes. Multi-technique approaches are critical to resolve discrepancies .

Q. In the synthesis of this compound, what strategies can mitigate challenges related to regioselectivity and byproduct formation during phosphonate coupling reactions?

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) to direct coupling .

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Solvent Control : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .

- In Situ Monitoring : Real-time ³¹P NMR tracks intermediate formation to adjust reaction conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biodegradability and environmental persistence of this compound?

While HEDP derivatives are often labeled as non-biodegradable due to stable P-C bonds , contradictory studies suggest microbial degradation under specific conditions. Advanced isotopic tracing (¹⁴C-labeled compounds) and OECD 301 tests can clarify degradation pathways and half-lives in environmental matrices .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.